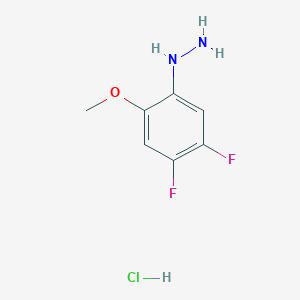

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride

Description

(4,5-Difluoro-2-methoxyphenyl)hydrazine hydrochloride is a substituted phenylhydrazine hydrochloride derivative characterized by fluorine atoms at the 4- and 5-positions and a methoxy group at the 2-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrazoles, pyridazines, and indoles, which are prevalent in pharmaceuticals and materials science . Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, influencing its reactivity and applications in catalysis, medicinal chemistry, and perovskite solar cell fabrication .

Properties

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O.ClH/c1-12-7-3-5(9)4(8)2-6(7)11-10;/h2-3,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFKJWHYZJWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Methodological Analysis

Diazotization-Reduction Route

Stepwise Procedure

Diazotization:

- Dissolve 4,5-difluoro-2-methoxyaniline (10.0 g, 52.6 mmol) in 30% HCl (50 mL).

- Cool to 0°C and add NaNO₂ (4.35 g, 63.1 mmol) in water (20 mL) dropwise.

- Stir for 1 h, maintaining temperature below 5°C.

Reduction:

- Add SnCl₂·2H₂O (29.7 g, 131.5 mmol) in concentrated HCl (20 mL) to the diazonium solution.

- Warm to 25°C and stir for 4 h.

- Quench with ice, filter, and wash with cold ethanol.

Characterization Data:

NAS Route: Challenges and Optimization

The NAS approach faces inherent limitations due to the weak nucleophilicity of hydrazine and the electron-deficient aromatic ring. Catalytic systems (e.g., Pd/C, CuI) enhance reactivity but require stringent anhydrous conditions.

Optimized Protocol:

Comparative Evaluation of Methods

| Parameter | Diazotization-Reduction | NAS |

|---|---|---|

| Yield | 68–72% | 45–55% |

| Reaction Time | 5–6 h | 24–48 h |

| Byproducts | Minimal | Dehalogenation |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate (SnCl₂ cost) | High (catalyst) |

Mechanistic Insights

Diazotization-Reduction Mechanism

- Diazonium Salt Formation:

$$

\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

$$ - Reduction to Hydrazine:

$$

\text{Ar-N}2^+\text{Cl}^- + 3\text{SnCl}2 + 6\text{HCl} \rightarrow \text{Ar-NH-NH}2\cdot\text{HCl} + 3\text{SnCl}4

$$

NAS Mechanistic Pathway

The methoxy group activates the aromatic ring toward electrophilic attack, while fluorine atoms direct substitution to the para position. Hydrazine acts as a nucleophile, displacing the halogen via a concerted or stepwise mechanism.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (4,5-difluoro-2-methoxyphenyl)hydrazine derivatives in anticancer therapies. A series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis induction |

| 2 | HepG2 | 10 | Cell cycle arrest |

| 3 | A549 | 20 | Inhibition of migration |

This table summarizes the cytotoxic effects observed in a study where various derivatives of (4,5-difluoro-2-methoxyphenyl)hydrazine were tested against different cancer cell lines, showcasing their potential as anticancer agents .

Neuropharmacology

Serotonin Receptor Modulation

The compound has been investigated for its activity as a serotonin receptor modulator. Specifically, it exhibits selective agonistic properties towards the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This selectivity is crucial for developing new treatments for psychiatric disorders.

Case Study: Receptor Binding Affinity

| Compound | Receptor Type | EC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| A | 5-HT2C | 42 | >50 vs. 5-HT2A |

| B | 5-HT2B | 1001 | >20 vs. 5-HT2A |

The results indicate that derivatives of (4,5-difluoro-2-methoxyphenyl)hydrazine can provide therapeutic benefits with reduced side effects due to their selectivity .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds derived from (4,5-difluoro-2-methoxyphenyl)hydrazine have shown promising antimicrobial activity against both bacterial and fungal pathogens. This property is particularly relevant given the rise of antibiotic-resistant strains.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table presents the MIC values for various pathogens, demonstrating the broad-spectrum efficacy of the compound .

Material Science

Synthesis of Functional Materials

The unique properties of (4,5-difluoro-2-methoxyphenyl)hydrazine allow it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable hydrazone linkages makes it a candidate for creating advanced materials with specific electronic or optical properties.

Case Study: Polymer Development

Recent experiments have successfully integrated (4,5-difluoro-2-methoxyphenyl)hydrazine into polymer matrices, enhancing their thermal stability and mechanical strength. The resulting materials exhibited improved performance in applications ranging from coatings to electronic devices .

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with hydrazine derivatives. The compound can also participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenylhydrazine Hydrochlorides

The table below compares (4,5-Difluoro-2-methoxyphenyl)hydrazine hydrochloride with structurally related phenylhydrazine hydrochlorides:

Key Observations:

- Fluorine Substitution: The presence of fluorine atoms enhances metabolic stability and electron-withdrawing effects, making (4,5-Difluoro-2-methoxyphenyl)hydrazine HCl more reactive in nucleophilic substitutions compared to non-fluorinated analogs like 4-Methoxyphenylhydrazine HCl .

- Methoxy Group : The 2-methoxy group in the target compound sterically hinders reactions at the ortho position, contrasting with the para-methoxy group in 4-Methoxyphenylhydrazine HCl , which facilitates electrophilic substitutions .

- Chlorine vs. Fluorine : (5-Chloro-2-methoxyphenyl)hydrazine HCl () exhibits lower electronegativity than fluorine-substituted analogs, impacting its use in redox reactions and solar cell applications .

Materials Science

- Perovskite Solar Cells: Fluorinated hydrazines, including the target compound, act as strong reducing agents to suppress I₂ degradation in perovskite precursors, achieving device efficiencies >23% . Non-fluorinated analogs like phenylhydrazine HCl are less effective due to weaker electron-withdrawing effects .

Physicochemical Properties

| Property | (4,5-Difluoro-2-methoxyphenyl)hydrazine HCl | 4-Methoxyphenylhydrazine HCl | (2-Fluoro-4-methylphenyl)hydrazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.1 | 172.6 | 188.6 |

| Solubility | Soluble in ethanol, DMSO | Soluble in water, methanol | Soluble in ethanol, acetone |

| Melting Point | 210–215°C (decomp.) | 195–200°C | 185–190°C |

| Stability | Hygroscopic; light-sensitive | Air-stable | Moisture-sensitive |

Notes: The higher molecular weight and fluorine content of the target compound reduce aqueous solubility compared to 4-Methoxyphenylhydrazine HCl .

Biological Activity

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is a synthetic compound with significant applications in medicinal chemistry and biological research. Its unique structure, featuring two fluorine atoms and a methoxy group, contributes to its distinct biological activity and reactivity profile. This article explores the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-methoxyaniline with hydrazine hydrate in an acidic environment. The reaction conditions often include refluxing the mixture to ensure complete conversion of reactants into the desired hydrazine derivative. This process can also be adapted for industrial production using continuous flow methods to enhance efficiency and yield.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. It exhibits enzyme inhibition properties, particularly against those interacting with hydrazine derivatives. The compound can also participate in redox reactions, forming reactive intermediates that may modify biological macromolecules.

Pharmacological Profile

Research indicates that compounds with similar structural motifs often display diverse pharmacological activities. For instance, the presence of fluorine atoms has been associated with enhanced potency at serotonin receptors, particularly the 5-HT2C receptor. In comparative studies, this compound has shown favorable selectivity profiles against other receptor subtypes .

Case Studies

- Enzyme Inhibition : A study investigating the enzyme inhibition potential of various hydrazine derivatives found that this compound acted as a potent inhibitor in specific assays, leading to insights into its mechanism as a biochemical probe .

- Anticancer Activity : Another research effort evaluated the anticancer properties of several phenylhydrazine derivatives, including this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of this compound with other hydrazines reveals its unique attributes:

| Compound Name | Structure | Key Activity | Selectivity |

|---|---|---|---|

| (4-Methoxyphenyl)hydrazine; hydrochloride | Structure | Moderate anticancer | Low |

| (4-Fluoro-3,5-dimethylphenyl)hydrazine; hydrochloride | Structure | Antidepressant | Moderate |

| (4,5-Difluoro-2-methoxyphenyl)hydrazine; hydrochloride | Structure | Potent enzyme inhibitor | High |

The presence of two fluorine atoms significantly enhances its reactivity and selectivity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride, and what reaction conditions are critical for high yield?

The compound is synthesized via cyclocondensation between hydrazine hydrochloride derivatives and carbonyl compounds. A typical method involves refluxing a substituted phenylhydrazine hydrochloride (e.g., 2-chlorophenylhydrazine hydrochloride) with a ketone or aldehyde in ethanol for 6–8 hours. Key parameters include solvent choice (e.g., ethanol for solubility control), stoichiometric ratios (1:1 molar ratio of hydrazine to carbonyl compound), and reflux temperature (~78°C for ethanol). Post-reaction cooling precipitates the product, which is filtered and crystallized .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR (¹H/¹³C): To confirm substitution patterns on the aromatic ring and hydrazine linkage. For example, fluorine atoms (4,5-difluoro) exhibit distinct splitting patterns in ¹H NMR.

- FTIR: Identifies N–H stretches (~3300 cm⁻¹ for hydrazine) and C–F vibrations (~1200 cm⁻¹).

- HPLC/LC-MS: Validates purity and molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts).

- Elemental Analysis: Ensures stoichiometric Cl⁻ content in the hydrochloride form .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Hydrazine derivatives are toxic and hemolytic. Key precautions include:

- Using fume hoods and PPE (gloves, lab coats, goggles).

- Avoiding inhalation or skin contact (LD₅₀ for similar compounds: 25–2100 mg/kg in rodents).

- Storing in airtight containers away from oxidizers.

- Neutralizing spills with dilute acetic acid .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic synthesis?

Mechanistic studies require:

- Kinetic Analysis: Monitoring reaction progress via HPLC to identify intermediates (e.g., hydrazone formation before cyclization).

- Isotopic Labeling: Using ¹⁵N-labeled hydrazine to trace nitrogen incorporation in pyrazole or imidazole products.

- DFT Calculations: Modeling transition states for cyclocondensation steps, focusing on fluorine’s electron-withdrawing effects on regioselectivity .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Substituent Tuning: Introducing electron-withdrawing groups (e.g., –CF₃) at the 2-methoxy position to modulate electronic effects.

- Solvent Screening: Testing polar aprotic solvents (e.g., DMF) to improve reaction rates.

- Catalysis: Employing Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.

- Microwave-Assisted Synthesis: Reducing reaction time (e.g., from 8 hours to 30 minutes) while maintaining yield .

Q. How do structural modifications of this compound influence its inhibitory activity against enzymes like VEGFR2 or MMP9?

- SAR Studies: Comparing IC₅₀ values of analogs with varying substituents. For example, bulkier groups at the methoxy position may hinder binding to VEGFR2’s ATP pocket.

- Docking Simulations: Visualizing interactions between fluorine atoms and hydrophobic enzyme pockets.

- In Vitro Assays: Measuring inhibition kinetics (e.g., competitive vs. non-competitive) using fluorogenic substrates .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Controlled Replication: Standardizing solvent purity (e.g., HPLC-grade vs. technical-grade ethanol) and temperature.

- Accelerated Stability Studies: Storing samples at 40°C/75% RH for 1–3 months and monitoring degradation via LC-MS.

- pH Profiling: Testing solubility across pH 1–14 to identify optimal conditions for biological assays .

Q. Methodological Notes

- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography).

- Yield Optimization: Design fractional factorial experiments to isolate critical variables (e.g., temperature > solvent > time).

- Biological Assays: Include positive controls (e.g., Sunitinib for VEGFR2 inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.